molecular formula C27H37N5O9 B1662828 Tandospirone citrate CAS No. 112457-95-1

Tandospirone citrate

Cat. No.: B1662828
CAS No.: 112457-95-1
M. Wt: 575.6 g/mol
InChI Key: DMLGUJHNIWGCKM-DPFKZJTMSA-N
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Description

SM-3997 citrate, also known as tandospirone citrate, is a potent and selective partial agonist of the 5-HT1A receptor. It is primarily used as an anxiolytic drug for the treatment of anxiety disorders. The compound has shown significant promise in scientific research due to its unique pharmacological properties .

Mechanism of Action

Target of Action

Tandospirone citrate, also known as TDS, is a selective partial agonist of the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that is involved in the regulation of mood and anxiety.

Mode of Action

This compound interacts with its target, the 5-HT1A receptor, by binding to it. This selective activation of the 5-HT1A receptor leads to a modulation of serotonin transmission, which can help alleviate symptoms of anxiety and depression .

Biochemical Pathways

This can result in changes in mood and anxiety levels .

Pharmacokinetics

This compound is rapidly absorbed and eliminated in the body. The half-life of TDS was found to be approximately 1.380 ± 0.46 hours following intragastric administration and 1.224 ± 0.39 hours following intravenous administration . The area under the curve (AUC) of TDS after intragastric and intravenous administration was 114.7 ± 40 ng/mLh and 48,400 ± 19,110 ng/mLh, respectively . The absolute bioavailability of TDS was found to be low (0.24%) . TDS is extensively metabolized in the body, with the AUC of the major active metabolite [1- [2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of TDS after intragastric administration .

Result of Action

The activation of the 5-HT1A receptor by this compound leads to a modulation of serotonin transmission, which can result in an alleviation of symptoms of anxiety and depression . It is commonly used for the treatment of patients with generalized anxiety disorder .

Action Environment

The absorption and transport of TDS are influenced by concentration, temperature, and pH . Passive diffusion was identified as the main absorption mechanism . Environmental factors such as these can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Tandospirone citrate acts as a selective 5-HT1A receptor partial agonist . It has weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) . It is relatively much less potent than buspirone at D2 receptors .

Cellular Effects

This compound exhibits good permeability, and its transport is influenced by concentration, temperature, and pH . It does not bind to either benzodiazepine- or GABA-receptor sites and does not potentiate the binding of benzodiazepines or GABA to their receptors .

Molecular Mechanism

This compound acts as a potent and selective 5-HT1A receptor partial agonist . It has a Ki affinity value of 27 ± 5 nM and approximately 55 to 85% intrinsic activity . It is essentially inactive at the 5-HT1B, 5-HT1D, β-adrenergic, and muscarinic acetylcholine receptors, serotonin transporter, and benzodiazepine allosteric site of the GABAA receptor .

Temporal Effects in Laboratory Settings

The half-life (t1/2) of this compound was found to be 1.380 ± 0.46 h and 1.224 ± 0.39 h following intragastric (i.g.) and intravenous (i.v.) administration of 20 mg/kg this compound, respectively . This indicates that this compound is rapidly eliminated in rats .

Dosage Effects in Animal Models

Unlike most benzodiazepines, this compound does not produce sedative, sleep-inducing, anticonvulsant, or muscle relaxant effects on animal models at doses effective for anxiety tests . No tolerance or tendency to self-administration was found with repeated treatment in rats or monkeys .

Metabolic Pathways

This compound is extensively metabolized in rats, with the AUC of the major active metabolite [1- [2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of this compound after i.g. administration . The human cytochromes CYP3A4 and CYP2D6 were found involved in the metabolism of this compound, primarily CYP3A4 .

Transport and Distribution

The results from the in vitro Caco-2 cell model and ex vivo everted gut sac experiment demonstrated that this compound exhibited good permeability, and its transport was influenced by concentration, temperature, and pH . Passive diffusion was identified as the main absorption mechanism .

Preparation Methods

The preparation of SM-3997 citrate involves several synthetic routes and reaction conditions. One of the methods includes the reaction of tandospirone with citric acid to form the citrate salt. The process involves dissolving tandospirone in a suitable solvent, followed by the addition of citric acid under controlled temperature and pH conditions. The resulting solution is then subjected to crystallization to obtain the pure citrate salt .

Industrial production methods focus on optimizing the yield and purity of the compound. This involves the use of high-purity reagents, precise control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

SM-3997 citrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

SM-3997 citrate has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies involving 5-HT1A receptor agonists.

    Biology: The compound is utilized in research on neurotransmitter systems and their role in anxiety and depression.

    Medicine: SM-3997 citrate is investigated for its potential therapeutic effects in treating anxiety disorders, depression, and other related conditions.

    Industry: The compound is used in the development of new anxiolytic drugs and formulations

Comparison with Similar Compounds

SM-3997 citrate is often compared with other anxiolytic agents such as buspirone and diazepam. Unlike benzodiazepines, SM-3997 citrate does not produce significant sedative or muscle relaxant effects. It also has a lower potential for addiction and withdrawal symptoms compared to benzodiazepines. Similar compounds include:

SM-3997 citrate stands out due to its selective action on the 5-HT1A receptors and its favorable side effect profile.

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLGUJHNIWGCKM-DPFKZJTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112457-95-1
Record name 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112457-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tandospirone citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TANDOSPIRONE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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